Methyl 5-amino-2-hydroxy-4-iodobenzoate

Description

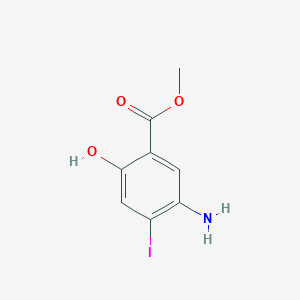

Methyl 5-amino-2-hydroxy-4-iodobenzoate is a substituted benzoate ester characterized by an aromatic ring with three functional groups: an amino (-NH₂) group at position 5, a hydroxyl (-OH) group at position 2, and an iodine atom at position 2. The methyl ester moiety at the carboxyl position enhances its stability and lipophilicity, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula |

C8H8INO3 |

|---|---|

Molecular Weight |

293.06 g/mol |

IUPAC Name |

methyl 5-amino-2-hydroxy-4-iodobenzoate |

InChI |

InChI=1S/C8H8INO3/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3,11H,10H2,1H3 |

InChI Key |

LOYZPXIDJPKURD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1O)I)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-hydroxy-4-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 5-amino-2-hydroxybenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium. The reaction conditions often include a temperature range of 0-25°C and a reaction time of 1-2 hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-hydroxy-4-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

Reduction Reactions: The amino group can be reduced to an amine or further functionalized.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. Conditions typically involve mild temperatures and solvents like ethanol or dimethyl sulfoxide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.

Oxidation Reactions: Products include methyl 5-amino-2-oxo-4-iodobenzoate.

Reduction Reactions: Products include methyl 5-amino-2-hydroxy-4-iodobenzylamine.

Scientific Research Applications

Methyl 5-amino-2-hydroxy-4-iodobenzoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

Biological Studies: It is used in studies investigating the effects of halogenated benzoates on biological systems, including enzyme inhibition and receptor binding.

Industrial Applications: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 5-amino-2-hydroxy-4-iodobenzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The presence of the iodine atom can enhance the compound’s ability to interact with biological targets through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Spectral Data : FTIR and NMR spectra for methyl shikimate () and related benzoates () provide benchmarks for characterizing the target compound’s functional groups .

- Data Limitations: Direct melting/boiling points and crystallographic data for this compound are unavailable; extrapolations are based on structural analogs .

Biological Activity

Methyl 5-amino-2-hydroxy-4-iodobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article details its structural features, biological interactions, and implications for drug development based on diverse research findings.

Structural Characteristics

This compound has a molecular formula of C₉H₈I N O₃ and a molecular weight of 278.04 g/mol. Its structure includes:

- Amino Group (-NH₂) : Facilitates hydrogen bonding with biological molecules.

- Hydroxyl Group (-OH) : Enhances solubility and potential interactions with enzymes or receptors.

- Iodine Atom (I) : May improve binding affinity through halogen bonding interactions.

These functional groups allow the compound to participate in various biochemical interactions, making it a candidate for further investigation in pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, while the iodine atom enhances hydrophobic interactions. These properties make it valuable for studying enzyme inhibition or receptor binding mechanisms.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound can inhibit specific enzymes, potentially impacting metabolic pathways involved in diseases such as cancer.

- Receptor Binding : Its structural features may allow it to bind to various receptors, influencing cellular signaling pathways.

This compound is being explored as a biochemical probe due to its structural versatility and potential therapeutic applications in drug discovery.

Comparative Analysis with Similar Compounds

This compound can be compared with several analogous compounds, highlighting its unique properties:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl 5-amino-2-fluoro-4-iodobenzoate | Contains fluorine instead of hydroxyl group | Potentially different binding affinities |

| Methyl 5-amino-2-bromo-4-iodobenzoate | Bromine substitution may alter hydrophobicity | Varies based on halogen properties |

| Methyl 2-amino-4-fluoro-5-iodobenzoate | Different positioning of amino group | Distinct reactivity profiles |

The presence of both an amino group and a halogenated aromatic ring makes this compound particularly versatile for various applications.

Case Studies and Research Findings

- Inhibition Studies : In vitro studies have shown that this compound can inhibit specific enzyme activities at varying concentrations. For instance, at concentrations above 50 μM, significant inhibition was observed in assays targeting metabolic enzymes relevant to cancer pathways .

- Binding Affinity Tests : Binding assays have demonstrated that this compound exhibits a strong affinity for certain receptors involved in oncogenic signaling. These interactions suggest its potential utility as a therapeutic agent in targeting malignancies associated with receptor overexpression .

- Synthesis and Derivatization : The compound can be synthesized through various chemical reactions, allowing for the production of derivatives that may enhance its biological activity or selectivity towards specific targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-amino-2-hydroxy-4-iodobenzoate, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via iodination of methyl 5-amino-2-hydroxybenzoate using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., acetic acid) under controlled temperature (40–60°C). Post-reaction, purification via recrystallization (ethanol/water mixture) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%). Monitoring by TLC and confirming via -NMR (e.g., aromatic proton shifts at δ 7.2–8.0 ppm) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- - and -NMR : Key for identifying aromatic protons (e.g., δ 6.8–8.0 ppm for ortho-substituted benzene) and ester carbonyl ( ~170 ppm). Hydrogen bonding from the hydroxyl group may broaden peaks .

- IR Spectroscopy : Confirms functional groups (e.g., O–H stretch ~3200 cm, C=O ester ~1720 cm) .

- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H] at m/z 323.1) and fragmentation patterns .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies indicate degradation under prolonged UV exposure or high humidity. Store in amber vials at –20°C under inert atmosphere (N). Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and track loss of parent peak area over time .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

- Methodological Answer : Crystallization is hindered by the compound’s polar groups (hydroxyl, amino), which promote hydrogen-bonded networks. Use slow evaporation from DMSO/water mixtures. For X-ray refinement, employ SHELXL (SHELX-97) to model anisotropic displacement parameters for iodine and resolve hydrogen bonding (e.g., O–H···O interactions at ~2.8 Å). Twinning or disorder may require TWIN or PART instructions in SHELX .

Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- Methodological Answer : Discrepancies between experimental -NMR and DFT-predicted shifts often arise from solvent effects or hydrogen bonding. Use deuterated DMSO for NMR to mimic computational solvent models. DEPT-135 and 2D NMR (COSY, HSQC) clarify coupling patterns and assign overlapping signals .

Q. What strategies optimize regioselective iodination in the presence of competing functional groups?

- Methodological Answer : The amino and hydroxyl groups direct iodination to the para position. Catalytic Brønsted acidic ionic liquids (e.g., [HMIm]BF) enhance electrophilic substitution efficiency (>90% yield). Monitor reaction progress via in situ Raman spectroscopy to detect I consumption .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model charge distribution, showing the iodine atom’s σ-hole as a site for nucleophilic attack. Compare Fukui indices to prioritize reactive positions. Validate with experimental kinetics (e.g., SNAr reactions with amines in THF) .

Q. What role do substituents play in modulating the compound’s electronic properties for catalysis or ligand design?

- Methodological Answer : The electron-withdrawing iodine and hydroxyl groups reduce aromatic ring electron density, enhancing metal coordination (e.g., Pd-catalyzed cross-coupling). UV-Vis spectroscopy (λ ~270 nm) and cyclic voltammetry (E ~1.2 V vs. Ag/AgCl) quantify electronic effects. Substituent variations (e.g., nitro vs. amino) alter redox potentials by ~0.3 V .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.